molecular formula C23H21ClN2O2S B11228754 N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11228754
M. Wt: 424.9 g/mol
InChI Key: SDHBDFLQHDVGGV-UHFFFAOYSA-N
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Description

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the phenyl and chlorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, thiophene derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in mitochondrial respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a thiophene ring with a chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21ClN2O2S/c24-17-10-8-16(9-11-17)23(12-1-2-13-23)22(28)26-19-6-3-5-18(15-19)25-21(27)20-7-4-14-29-20/h3-11,14-15H,1-2,12-13H2,(H,25,27)(H,26,28)

InChI Key

SDHBDFLQHDVGGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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